molecular formula C10H15NO2 B13694519 1-(3-Methoxyphenoxy)propan-2-amine

1-(3-Methoxyphenoxy)propan-2-amine

Cat. No.: B13694519
M. Wt: 181.23 g/mol
InChI Key: LESPFQIYQKWRCC-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)propan-2-amine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenoxypropanamine, characterized by the presence of a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)propan-2-amine typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia or an amine to yield the final product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic approaches using transaminases have been explored for the synthesis of enantiopure derivatives .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenoxy)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(3-Methoxyphenoxy)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenoxy)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group in the meta position can affect the compound’s electronic properties and steric hindrance, leading to distinct chemical and biological behaviors.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-(3-methoxyphenoxy)propan-2-amine

InChI

InChI=1S/C10H15NO2/c1-8(11)7-13-10-5-3-4-9(6-10)12-2/h3-6,8H,7,11H2,1-2H3

InChI Key

LESPFQIYQKWRCC-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC(=C1)OC)N

Origin of Product

United States

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